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Introduction
G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has emerged as

a promising, yet enigmatic, therapeutic target.[1][2] Initially identified in 1998, GPR35 remained

an orphan receptor for many years, hampering the elucidation of its physiological functions.[2]

[3] However, accumulating evidence from genetic association studies and functional

characterization has implicated GPR35 in a diverse array of physiological and

pathophysiological processes, including inflammatory bowel disease (IBD), cardiovascular

regulation, and cancer.[2] This technical guide provides a comprehensive overview of the

current understanding of GPR35's physiological role, with a focus on its signaling pathways,

pharmacology, and the experimental methodologies used to investigate its function.

Tissue Distribution and Isoforms
GPR35 exhibits a distinct tissue distribution pattern, with the highest expression levels

observed in the gastrointestinal tract, particularly in the colon and small intestine. Significant

expression is also found in various immune cells, including macrophages, neutrophils, and

mast cells. This localization strongly suggests a role for GPR35 in intestinal homeostasis and

immune modulation. In humans, the GPR35 gene can be alternatively spliced to produce two

main isoforms, GPR35a and GPR35b, which differ in the length of their N-terminal domain.

While they share similar pharmacology, their differential expression in certain cancers suggests

potentially distinct functional roles.
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Table 1: GPR35 mRNA Expression in Human Tissues
Tissue Normalized TPM (Transcript Per Million)

Colon High

Small Intestine High

Rectum High

Spleen Moderate

Lung Moderate

Stomach Moderate

Adipose Tissue Low

Brain Low

Liver Low

Kidney Low

Data synthesized from The Human Protein Atlas.

Ligand Pharmacology
The deorphanization of GPR35 has been a complex process, with several putative

endogenous ligands identified. However, their physiological relevance is often debated due to

species-specific differences in potency. A number of synthetic agonists and antagonists have

also been developed, serving as valuable tools for probing GPR35 function.

Putative Endogenous Ligands
Kynurenic Acid (KYNA): A tryptophan metabolite, KYNA was one of the first identified

agonists of GPR35. However, it displays significantly lower potency at human GPR35

compared to rodent orthologs, raising questions about its role as the primary endogenous

ligand in humans.

Lysophosphatidic Acid (LPA): Certain species of LPA have been shown to activate GPR35,

which shares homology with other LPA receptors.
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Synthetic Ligands
A variety of synthetic agonists and antagonists have been instrumental in characterizing

GPR35. Zaprinast, a phosphodiesterase inhibitor, was one of the earliest identified synthetic

agonists and is often used as a reference compound.

Table 2: Quantitative Data for Selected GPR35 Agonists
Agonist Assay Type Species pEC50 EC50

Reference(s
)

Zaprinast
β-arrestin

recruitment
Human 5.4 ~4 µM

β-arrestin

recruitment
Rat 7.1 ~79 nM

Ca2+

mobilization
Human 6.08 840 nM

Ca2+

mobilization
Rat 7.8 16 nM

Pamoic Acid
β-arrestin

recruitment
Human 7.30 ~50 nM

ERK1/2

phosphorylati

on

Human - 79 nM

GPR35

internalization
Human - 22 nM

TC-G 1001
β-arrestin

recruitment
Human 7.59 26 nM

Ca2+ release Human 8.36 3.2 nM

Compound

50

Dynamic

Mass

Redistribution

Human - 5.8 nM
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Table 3: Quantitative Data for Selected GPR35
Antagonists

Antagonist Assay Type Species pKi / pIC50 Ki / IC50
Reference(s
)

ML-145
β-arrestin

recruitment
Human - -

CID-2745687
β-arrestin

recruitment
Human - 10-20 nM (Ki)

Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling cascades, primarily

through coupling to Gαi/o and Gα12/13 G proteins, as well as through β-arrestin-mediated

pathways. This diverse signaling capacity allows GPR35 to regulate a wide range of cellular

processes.

Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of

protein kinase A (PKA) activity.

Gα12/13 Pathway: Activation of the Gα12/13 pathway stimulates Rho guanine nucleotide

exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This

pathway is a key regulator of the actin cytoskeleton, cell migration, and proliferation.

β-Arrestin Pathway: Upon agonist binding and subsequent phosphorylation by G protein-

coupled receptor kinases (GRKs), GPR35 recruits β-arrestins. This interaction not only

mediates receptor desensitization and internalization but also serves as a scaffold for G

protein-independent signaling, including the activation of the ERK1/2 pathway.

Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium

concentrations, likely through the activation of phospholipase C (PLC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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